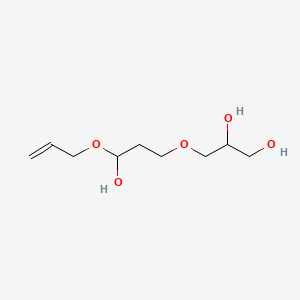
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is an organic compound with the molecular formula C₃₇H₆₆O₄. It is a type of ester formed from the reaction of stearic acid with a nonylphenol ethoxylate. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with 2-(2-(Nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol are mixed in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The nonylphenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted nonylphenoxy derivatives.
Applications De Recherche Scientifique
2-(2-(Nonylphenoxy)ethoxy)ethyl stearate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Nonylphenoxy)ethoxy)ethanol: A precursor in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate.
Stearic acid: Another precursor used in the esterification reaction.
Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.
Uniqueness
This compound is unique due to its specific combination of a long-chain fatty acid (stearic acid) and a nonylphenol ethoxylate. This combination imparts distinct surfactant properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
93982-20-8 |
|---|---|
Formule moléculaire |
C37H66O4 |
Poids moléculaire |
574.9 g/mol |
Nom IUPAC |
2-[2-(2-nonylphenoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C37H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h25-26,28-29H,3-24,27,30-34H2,1-2H3 |
Clé InChI |
UOPBRKAGOWPWKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





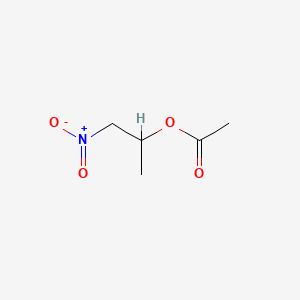
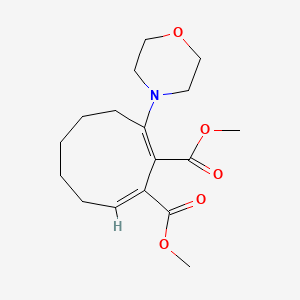
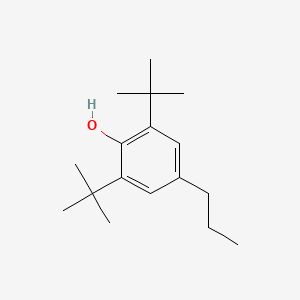
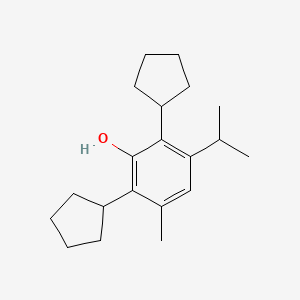
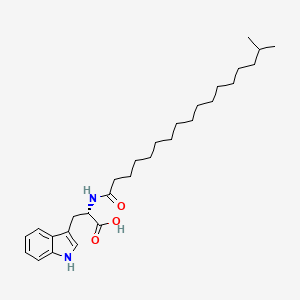
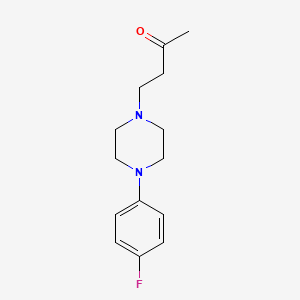
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
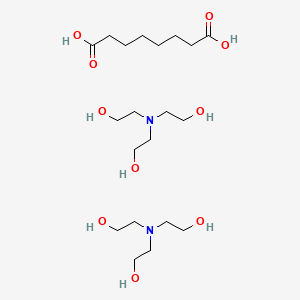
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
